molecular formula C8H7NOS B575186 (3-Isothiocyanatophenyl)methanol CAS No. 179549-74-7

(3-Isothiocyanatophenyl)methanol

Cat. No.: B575186
CAS No.: 179549-74-7
M. Wt: 165.21
InChI Key: OZEGVGVYKPHHQF-UHFFFAOYSA-N
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Description

(3-Isothiocyanatophenyl)methanol is an aromatic compound featuring a phenyl ring substituted with both an isothiocyanate (-N=C=S) group and a hydroxymethyl (-CH₂OH) group at the meta position. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and pharmacology. Notably, it serves as a critical component of N,N''-1,4-Butanediylbis[N''-(3-isothiocyanatophenyl)thiourea (MRS2578), a selective antagonist of the P2Y₆ nucleotide receptor with an IC₅₀ of 37 nM in human models . Its selectivity for P2Y₆ over other P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₁₁; IC₅₀ > 10 mM) underscores its utility in studying purinergic signaling pathways .

The compound’s isothiocyanate group enables covalent binding to thiol or amine groups in biomolecules, while the hydroxymethyl group enhances solubility and modulates steric effects. These properties are pivotal in designing receptor-targeted probes or inhibitors.

Properties

IUPAC Name

(3-isothiocyanatophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-7-2-1-3-8(4-7)9-6-11/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEGVGVYKPHHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663140
Record name (3-Isothiocyanatophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179549-74-7
Record name (3-Isothiocyanatophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

N-(3-Isothiocyanatophenyl)acetamide

This compound replaces the hydroxymethyl group of this compound with an acetamide (-NHCOCH₃) substituent. Key differences include:

  • Toxicity: N-(3-Isothiocyanatophenyl)acetamide exhibits significant toxicity, with an intravenous LD₅₀ of 56 mg/kg in mice, classifying it as a potent poison .
  • Thermal Stability: Upon decomposition, N-(3-Isothiocyanatophenyl)acetamide emits toxic sulfur oxides (SOₓ), necessitating stringent handling protocols . No analogous data exist for this compound, though its hydroxymethyl group may reduce thermal instability compared to acetamide derivatives.

Other Isothiocyanate Derivatives

  • 3-Isothiocyanato-1-propene and (isothiocyanato)trimethylstannane: These compounds highlight the versatility of isothiocyanate in organometallic and alkene systems. However, their tin or propene substituents introduce distinct hazards (e.g., heavy metal toxicity, volatility) absent in this compound .
  • Isothiocyanic Acid-m-acetamidophenyl Ester : Shares the meta-substituted phenyl backbone but replaces the hydroxymethyl group with an ester-linked acetamide. This structural variation likely alters solubility and reactivity .

Comparative Data Table

Property This compound N-(3-Isothiocyanatophenyl)acetamide 3-Isothiocyanato-1-propene
Molecular Formula C₈H₇NO₂S C₉H₈N₂OS C₄H₅NS
Key Functional Groups -N=C=S, -CH₂OH -N=C=S, -NHCOCH₃ -N=C=S, -CH₂CH=CH₂
Biological Activity P2Y₆ antagonist (IC₅₀: 37 nM) No receptor-specific activity Not reported
Toxicity (LD₅₀) Not reported 56 mg/kg (ivn-mus) Not reported
Thermal Decomposition Products Not reported SOₓ Likely cyanides/oxides
Regulatory Status Research compound EPA TSCA Inventory Not listed

Key Insights

  • Functional Group Impact: The hydroxymethyl group in this compound enhances polarity and reduces volatility compared to alkyl or acetamide analogues, favoring aqueous solubility in biological assays .
  • Toxicity Profile: The acetamide derivative’s acute toxicity contrasts with the methanol variant’s role in receptor studies, underscoring how minor structural changes drastically alter hazard profiles .
  • Application Scope: this compound’s integration into selective antagonists highlights its niche in pharmacological research, whereas analogues like N-(3-Isothiocyanatophenyl)acetamide serve primarily as synthetic intermediates or toxicological benchmarks .

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